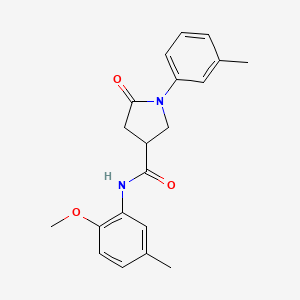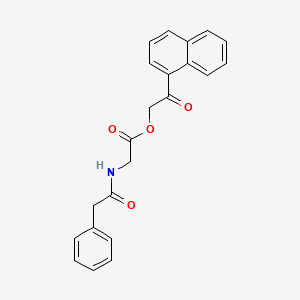
N-(2-methoxy-5-methylphenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(2-methoxy-5-methylphenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves multi-step reactions, including asymmetric acylation and nucleophilic substitution, to achieve high yield and purity. For instance, a high yield synthetic method for a similar compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, was established via nucleophilic substitution reaction and ester hydrolysis, demonstrating the complexity and versatility of synthetic routes for such compounds (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure and conformation of carboxamide derivatives have been studied using techniques like X-ray crystallography and AM1 molecular orbital methods. These studies reveal the geometrical configuration of the molecules, demonstrating how molecular conformation affects chemical behavior and reactivity. For example, solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was analyzed to understand its crystal structure and molecular conformation (Banerjee et al., 2002).
Chemical Reactions and Properties
Carboxamides exhibit a range of chemical reactions, including acylation, reduction, and nucleophilic substitution, highlighting their reactive versatility. The asymmetric acylation of corresponding carboxamide enolates and the stereoselective reduction of the resulting 2-alkyl-3-oxo amides are crucial for constructing stereochemically complex frameworks (Ito et al., 1984).
Scientific Research Applications
Selective Kinase Inhibition
Research on compounds structurally related to pyrrolidinecarboxamides has identified them as potent and selective inhibitors of specific kinase families. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were found to be selective Met kinase inhibitors, demonstrating complete tumor stasis in certain cancer models following oral administration due to their excellent in vivo efficacy and favorable pharmacokinetic profiles (Schroeder et al., 2009).
Asymmetric Synthesis and Stereochemistry
Compounds within the pyrrolidinecarboxamide family have been used in asymmetric synthesis, showcasing their role in producing stereochemically complex structures. For instance, the use of chiral auxiliaries derived from pyrrolidinecarboxamides facilitated the asymmetric acylation of carboxamide enolates, providing a route to stereoselective reductions (Ito et al., 1984).
Antineoplastic Potential
The crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide were studied, synthesized, and evaluated as a potential antineoplastic agent. This research exemplifies the investigation into the therapeutic applications of pyrrolidinecarboxamide derivatives (Banerjee et al., 2002).
Cytotoxicity and Anticancer Activities
The synthesis and characterization of novel pyrazole and pyrazolopyrimidine derivatives, including those structurally related to pyrrolidinecarboxamides, have been explored for their cytotoxic activity against certain cancer cells, highlighting the potential of these compounds in cancer research (Hassan et al., 2014).
Serotonin Receptor Studies
Compounds with structural similarities to pyrrolidinecarboxamides have been utilized as molecular imaging probes to quantify receptor densities in the living brains of patients with neurological conditions, demonstrating their utility in neuroscience research (Kepe et al., 2006).
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-5-4-6-16(9-13)22-12-15(11-19(22)23)20(24)21-17-10-14(2)7-8-18(17)25-3/h4-10,15H,11-12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQNHZUWAJJFBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-allyl-5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B4583329.png)
![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4583335.png)

![4-[(4-bromo-5-propyl-2-thienyl)carbonyl]morpholine](/img/structure/B4583355.png)

![N-{3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4583376.png)
![4-methyl-N-[2-methyl-4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4583378.png)
![2-(benzylthio)-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4583384.png)
![N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4583391.png)
![2-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione](/img/structure/B4583399.png)
![1-{[4-(allyloxy)-3-chloro-5-ethoxyphenyl]carbonothioyl}pyrrolidine](/img/structure/B4583411.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4583419.png)
![ethyl 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4583431.png)